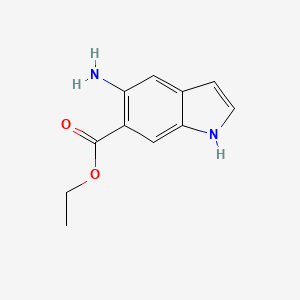

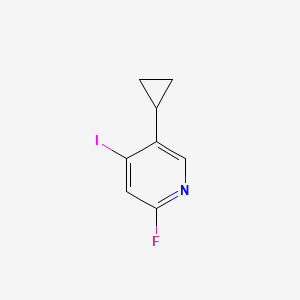

![molecular formula C9H12ClNO B2355553 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole CAS No. 1506281-27-1](/img/structure/B2355553.png)

3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazoles, such as “3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole”, can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- A study by (Spanò et al., 2020) revealed that pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a class related to the compound , showed potent activity against cancer cell lines, particularly in inducing apoptosis and arresting cells in the G2/M phase.

- (Chiacchio et al., 2020) discussed the use of oxazole-based compounds, including 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole, in anticancer research, highlighting their interactions with various enzymes and receptors.

Catalysis and Synthesis

- A study by (Müller et al., 1991) demonstrated the use of tetrahydrobi(oxazoles) in enantioselective catalysis, a field that may encompass compounds like 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole.

- The work of (Shinde et al., 2022) on the synthesis of 1,3-oxazole derivatives highlights the versatility of these compounds in pharmaceutical, agrochemical, and material sciences.

Other Applications

- (Brook et al., 1992) investigated a derivative of 3-(chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one for its unique structural and color properties, indicating potential applications in material sciences.

- Research by (Gómez et al., 1999) into 1,3-oxazole ligands in transition metal coordination chemistry suggests possible applications in asymmetric syntheses and catalysis.

Safety and Hazards

Zukünftige Richtungen

In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future directions could involve exploring these new synthetic methods and investigating the potential applications of “3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” in various fields, including medicinal chemistry.

Wirkmechanismus

Target of Action

The primary targets of the compound “3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” are currently unknown. This compound belongs to the class of oxazoles, which are known to interact with a variety of biological targets . .

Mode of Action

Oxazoles, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins . The specific interactions of “3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxazoles can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of “3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole”, it is challenging to predict the exact pathways it might affect.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFUDBLNXYNUBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)ON=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

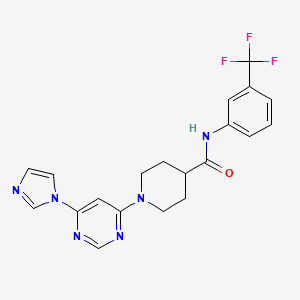

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)